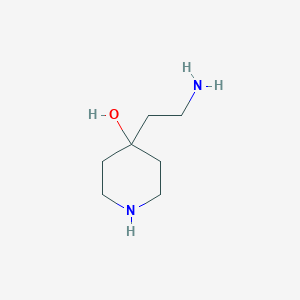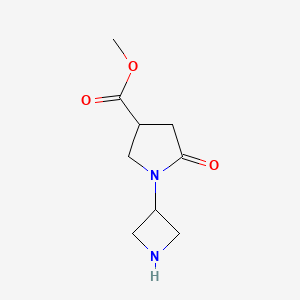
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene is an organic compound with the molecular formula C₁₀H₁₇Cl It is a cyclopentene derivative that features a chloro-substituted dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene typically involves the reaction of cyclopentene with 3-chloro-2,2-dimethylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and yields. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of 1-(2,2-dimethylpropyl)cyclopent-1-ene.
Applications De Recherche Scientifique
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene
- 1-(3-Chloro-2,2-dimethylpropyl)cyclohex-1-ene
- 1-(3-Chloro-2,2-dimethylpropyl)cyclobut-1-ene
Uniqueness
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. The presence of the chloro-substituted dimethylpropyl group on the cyclopentene ring differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
1-(3-chloro-2,2-dimethylpropyl)cyclopentene |
InChI |
InChI=1S/C10H17Cl/c1-10(2,8-11)7-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3 |
Clé InChI |
WQACCDAUZGFFFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)


![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)
![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)



